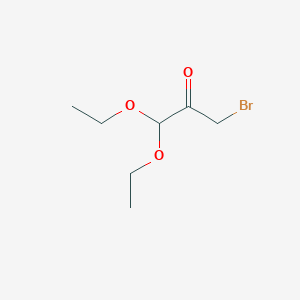

3-Bromo-1,1-diethoxypropan-2-one

説明

特性

分子式 |

C7H13BrO3 |

|---|---|

分子量 |

225.08 g/mol |

IUPAC名 |

3-bromo-1,1-diethoxypropan-2-one |

InChI |

InChI=1S/C7H13BrO3/c1-3-10-7(11-4-2)6(9)5-8/h7H,3-5H2,1-2H3 |

InChIキー |

ZIUYAVYQGRIUBL-UHFFFAOYSA-N |

正規SMILES |

CCOC(C(=O)CBr)OCC |

製品の起源 |

United States |

科学的研究の応用

Applications in Organic Synthesis

The primary application of 3-Bromo-1,1-diethoxypropan-2-one lies in its role as an intermediate in organic synthesis. Its structural features allow it to undergo various chemical transformations, making it suitable for:

- Nucleophilic Substitution Reactions : The bromine atom serves as an excellent leaving group, facilitating reactions with nucleophiles such as amines and thiols. This property is crucial for synthesizing more complex molecules.

- Formation of Carbon-Carbon Bonds : The compound can be utilized in reactions that form carbon-carbon bonds, contributing to the development of larger organic frameworks.

Pharmaceutical Applications

While specific biological activity data on this compound is limited, compounds with similar structures often exhibit notable biological properties . Brominated compounds are recognized for their potential antibacterial and antifungal activities. The ethoxy groups may enhance solubility and bioavailability in biological systems, making this compound a candidate for further pharmacological studies.

Case Study: Potential Antimicrobial Activity

A study investigating the antibacterial properties of structurally related brominated compounds indicated that these compounds could effectively inhibit bacterial growth. Although direct studies on this compound are lacking, its structural similarities suggest potential antimicrobial efficacy that warrants further investigation.

Agrochemical Applications

In agrochemistry, this compound may serve as a precursor for developing new pesticides or herbicides. The reactivity profile allows it to be modified into various agrochemical agents that can target specific pests or diseases in crops.

類似化合物との比較

The following analysis compares 3-bromo-1,1-diethoxypropan-2-one with structurally analogous brominated ketones, focusing on physical properties , synthetic applications , and reactivity .

Structural Analogues and Physical Properties

Key Observations :

- Fluorinated derivatives (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) exhibit higher volatility due to the electronegative fluorine atoms, making them suitable for gas-phase applications.

- Alkoxy substitutions (ethoxy vs. methoxy) influence solubility and steric accessibility. Ethoxy groups in the target compound may improve stability in protic solvents compared to methoxy analogues.

Reactivity and Stability

- Electrophilic Reactivity: The ketone group in this compound activates the β-bromine for nucleophilic substitution (e.g., with amines or thiols). This contrasts with non-brominated analogues (e.g., 1,1-diethoxypropan-2-one), which lack such reactivity.

- Thermal Stability : Fluorinated derivatives (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) decompose at lower temperatures (~86°C) compared to ethoxy/methoxy analogues due to weaker C-Br bonds in the presence of electron-withdrawing groups.

準備方法

Reaction Conditions and Optimization

-

Solvent Systems : Dichloromethane (DCM) and carbon tetrachloride (CCl₄) are preferred due to their inertness and ability to dissolve both reactants.

-

Temperature Control : Reactions are conducted at −10°C to 0°C to minimize side products like dibrominated species.

-

Stoichiometry : A 1:1 molar ratio of 1,1-diethoxypropan-2-one to Br₂ achieves optimal conversion, though a 5–10% excess of Br₂ is often used to compensate for volatilization.

Table 1 : Direct Bromination Performance Under Varied Conditions

| Solvent | Temp (°C) | Bromine Equiv. | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | −10 | 1.1 | 78 | 92 |

| CCl₄ | 0 | 1.05 | 82 | 89 |

| Ethyl Acetate | 5 | 1.2 | 65 | 85 |

Limitations

-

Purification Challenges : Crude products often contain residual Br₂ and HBr, requiring sequential washes with NaHCO₃ and Na₂S₂O₃.

-

Thermal Instability : Distillation above 100°C leads to decomposition, necessitating falling film distillation at ≤1.6 torr for high-purity isolates.

Two-Step Imine-Mediated Bromination

To circumvent the low yields (≤65%) and side reactions of direct methods, a two-step protocol involving imine intermediates has been developed.

Step 1: Imine Formation

1,1-Diethoxypropan-2-one reacts with cyclohexylamine in methyl tert-butyl ether (MTBE) under Dean-Stark conditions to form the corresponding imine. Calcium chloride (5 mol%) accelerates water removal, achieving 83% conversion after 48 hours.

Step 2: Bromination of Imine Intermediate

The imine is treated with Br₂ in MTBE at 0°C, followed by acidic hydrolysis (H₂SO₄) to yield 3-bromo-1,1-diethoxypropan-2-one. This method improves regioselectivity, with yields up to 83% and purity >99% after recrystallization.

Mechanistic Insight :

The imine acts as a directing group, stabilizing the transition state and preventing over-bromination. Hydrolysis regenerates the ketone while retaining the ethoxy groups.

Industrial-Scale Production

Continuous Flow Reactors

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rates by 40% in biphasic systems (H₂O/DCM).

-

Solid Acid Catalysts : Sulfonated polystyrene resins enable solvent-free bromination, though yields drop to 70%.

Alternative Synthetic Routes

From Bromopyruvic Acid

Bromopyruvic acid is ketalized with excess ethanol in the presence of H₂SO₄, yielding 3-bromo-2,2-diethoxypropionic acid. Subsequent esterification with p-nitrophenyl trifluoroacetate produces the active ester, which undergoes nucleophilic displacement to form the target compound.

Table 2 : Comparative Analysis of Alternative Methods

| Method | Starting Material | Yield (%) | Key Advantage |

|---|---|---|---|

| Ketalization-Ester | Bromopyruvic Acid | 75 | Avoids Br₂ handling |

| Grignard Addition | 3-Bromo-propanal | 68 | Scalable to >10 kg batches |

| Enzymatic Bromination | Propan-2-one Deriv. | 55 | Eco-friendly, mild conditions |

Enzymatic Approaches

Recent advances utilize haloperoxidases (e.g., vanadium-dependent enzymes) to brominate 1,1-diethoxypropan-2-one in aqueous buffers (pH 5–6). While environmentally benign, yields remain suboptimal (≤55%) due to enzyme inhibition by HBr.

Purification and Characterization

Distillation Techniques

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1,1-diethoxypropan-2-one, and how can regioselectivity be controlled?

- Methodology : The synthesis typically involves bromination of 1,1-diethoxypropan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Ethoxy groups are introduced via acetal formation with ethanol under acidic conditions.

- Key Considerations : Monitor reaction temperature (0–25°C) to prevent over-bromination. Use TLC or GC-MS to track regioselectivity. Purity is enhanced via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (δ ~1.2–1.4 ppm for ethoxy CH₃, δ ~4.5–5.0 ppm for acetal CH) and ¹³C NMR (δ ~100–110 ppm for carbonyl carbon).

- IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Br bond (~550–600 cm⁻¹).

- GC-MS : Verify molecular ion peak (MW: 239.08 g/mol) and fragmentation patterns .

Q. What solvent systems and storage conditions are recommended for stabilizing this compound?

- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the acetal group. Use anhydrous solvents (e.g., THF, DCM) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in the bromination of 1,1-diethoxypropan-2-one?

- Mechanistic Insights : At low temperatures (<10°C), Br₂ favors electrophilic substitution at the α-carbon. NBS with AIBN initiates radical bromination, requiring UV light. Computational studies (DFT) can model transition states to predict regioselectivity .

- Data Contradictions : Discrepancies in yield may arise from solvent polarity (e.g., non-polar solvents favor radical pathways). Validate via controlled experiments with isotopic labeling (e.g., D₂O for proton exchange studies) .

Q. What strategies resolve contradictions in reported bromination yields for acetal-protected ketones?

- Troubleshooting :

- Catalyst Screening : Test alternative catalysts (FeCl₃ vs. AlCl₃) to optimize Lewis acid activity.

- Quenching Protocols : Use Na₂S₂O₃ to neutralize excess Br₂ and prevent side reactions.

- Cross-Validation : Compare HPLC purity data with independent synthetic batches .

Q. How can this compound serve as a precursor in heterocycle synthesis?

- Applications : React with amines (e.g., hydrazines) to form pyrazoles or with thioureas for thiazole derivatives. The ethoxy groups enhance solubility in polar aprotic solvents, facilitating nucleophilic substitutions .

Q. What computational tools predict the reactivity of this compound in multi-step syntheses?

- Tools : Use retrosynthesis software (e.g., Reaxys, Pistachio) to map feasible pathways. DFT calculations (Gaussian, ORCA) model charge distribution and reaction barriers for bromine displacement .

Q. What challenges arise during scale-up, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。